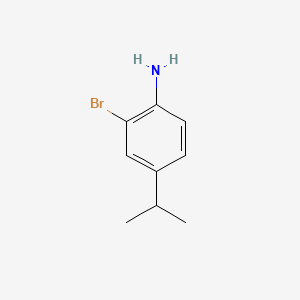

2-Bromo-4-isopropylaniline

Descripción

Significance in Organic Synthesis and Pharmaceutical Chemistry

The primary significance of 2-Bromo-4-isopropylaniline lies in its role as a precursor in multi-step organic syntheses. It is particularly noted for its use in the preparation of heterocyclic compounds, which are a cornerstone of many pharmaceutical drugs. lookchem.combritannica.com Specifically, it is a key intermediate in the synthesis of 4-(5-aryl-1,2,3,6-tetrahydropyridino)pyrimidine derivatives and 4-substituted-2-anilinopyrimidine derivatives. lookchem.combritannica.com These classes of molecules have been investigated for their potential as corticotropin-releasing factor (CRF) antagonists, which are of interest for treating a range of psychiatric and neurological disorders, including anxiety and depression. lookchem.comgoogleapis.com

The bromine atom on the aniline (B41778) ring provides a reactive site for various cross-coupling reactions, a fundamental tool in modern organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of diverse functional groups, enabling the construction of complex molecular architectures. The amino group can also be modified or participate in ring-forming reactions, further expanding its synthetic utility.

Historical Context of Related Anilines and Halogenated Aromatics

The story of this compound is part of the broader history of aniline and its derivatives. Aniline was first isolated in 1826 and later became the foundation of the synthetic dye industry in the mid-19th century. atamanchemicals.comwikipedia.orgacs.org This led to the exploration of a vast number of aniline derivatives, which soon found applications beyond coloration. In the early 20th century, aniline derivatives were instrumental in the development of the first sulfa drugs, heralding the age of antibiotics. mcgill.ca

Halogenated aromatic compounds, a class to which this compound belongs, have also played a significant role in the evolution of chemistry. iloencyclopaedia.org The introduction of halogen atoms onto an aromatic ring can profoundly alter a molecule's physical, chemical, and biological properties. chemicalbook.com This strategy has been widely employed in the development of pharmaceuticals, agrochemicals, and materials. chemicalbook.comketonepharma.com The controlled synthesis of specific halogenated isomers, like this compound, is a testament to the advancements in synthetic methodologies that allow for precise regioselectivity. youtube.com

Scope and Research Trajectories for this compound

Current research involving this compound is largely driven by its application in medicinal chemistry, particularly in the development of CRF antagonists. nih.gov Structure-activity relationship (SAR) studies on related 2-anilinopyrimidine series have highlighted the importance of substituents on the aniline ring for receptor binding and pharmacokinetic properties. nih.gov

Future research trajectories for this compound and similar substituted anilines are likely to expand into other areas of drug discovery and materials science. The versatility of the bromoaniline scaffold makes it an attractive starting point for creating libraries of compounds for screening against various biological targets. nih.gov There is a growing interest in the development of novel substituted anilines for applications in areas such as antipsychotic drug synthesis and as probes for orphan receptors like GPR88. nih.govnih.gov

In the field of materials science, bromoanilines are being investigated for the synthesis of specialty polymers and functional materials. ketonepharma.com The presence of the bromine atom can be exploited to create polymers with specific electronic or photophysical properties. For instance, research on poly(o-bromoaniline) has explored its potential use in organic semiconductors. researchgate.net While this research does not directly involve the "iso-propyl" substituted version, it points to a potential avenue of exploration for this compound in the development of new functional materials. The growing demand for high-performance materials suggests that the applications for specialized bromoanilines could continue to expand. dataintelo.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMDUNBELVTSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334622 | |

| Record name | 2-Bromo-4-isopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51605-97-1 | |

| Record name | 2-Bromo-4-isopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-isopropylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 4 Isopropylaniline and Its Precursors

Classical Synthesis Routes

Traditional methods for the synthesis of 2-Bromo-4-isopropylaniline have primarily relied on electrophilic aromatic substitution and transformations involving diazotization reactions. These routes, while established, often present challenges in terms of regioselectivity and yield.

Direct Bromination of 4-Isopropylaniline (B126951)

The direct introduction of a bromine atom onto the 4-isopropylaniline ring is a conceptually straightforward approach, yet it is complicated by the directing effects of the substituents.

The synthesis of this compound can be approached through the direct bromination of 4-isopropylaniline. This reaction falls under the category of electrophilic aromatic substitution, where an electrophile, in this case, a bromine cation or its equivalent, attacks the electron-rich benzene (B151609) ring. The amino group (-NH₂) is a powerful activating group and an ortho-, para-director, meaning it increases the rate of electrophilic substitution and directs incoming electrophiles to the positions ortho and para to itself. The isopropyl group is also an activating group and an ortho-, para-director, though its influence is weaker than that of the amino group.

In the case of 4-isopropylaniline, the para position is already occupied by the isopropyl group. Therefore, electrophilic attack is directed to the positions ortho to the amino group (positions 2 and 6). However, the strong activating nature of the amino group often leads to polybromination, resulting in the formation of 2,6-dibromo-4-isopropylaniline.

To control the reaction and achieve mono-bromination, the reactivity of the amino group is often moderated by converting it into a less activating group. A common strategy is the acetylation of the amino group to form N-(4-isopropylphenyl)acetamide. The acetyl group is still an ortho-, para-director but is less activating than the amino group. This moderation helps to prevent polybromination.

Achieving high regioselectivity for the desired 2-bromo isomer in the direct bromination of 4-isopropylaniline or its N-acetylated derivative is a significant challenge. In the case of N-(4-isopropylphenyl)acetamide, the bulky acetylamino group can sterically hinder the ortho positions, often leading to the para-bromo product as the major isomer. Since the para position is blocked by the isopropyl group in the target molecule's precursor, this steric hindrance can be a factor in directing substitution.

Optimization of the yield for the 2-bromo isomer involves careful control of reaction conditions. Key parameters that can be varied include the choice of brominating agent, the solvent, and the reaction temperature.

| Parameter | Influence on Regioselectivity and Yield | Examples of Conditions |

| Brominating Agent | Milder brominating agents can improve selectivity for mono-bromination. | N-Bromosuccinimide (NBS), Bromine in acetic acid |

| Solvent | The polarity of the solvent can affect the electrophilicity of the brominating agent and the stability of the reaction intermediates. | Acetic acid, Dichloromethane, Carbon tetrachloride |

| Temperature | Lower temperatures generally favor higher selectivity by reducing the rate of competing side reactions. | 0 °C to room temperature |

| Protecting Group | The size and electronic nature of the protecting group on the nitrogen atom can influence the ortho/para ratio. | Acetyl, Trifluoroacetyl |

Despite these optimization strategies, the direct bromination of 4-isopropylaniline to selectively produce this compound in high yield remains a difficult transformation due to the strong directing effects of the amino group.

Transformations from Related Halogenated Isopropylbenzenes

An alternative and often more selective classical approach to this compound involves a multi-step synthesis starting from a precursor that allows for the controlled introduction of the amino and bromo groups.

A more reliable classical route to this compound involves the use of a Sandmeyer reaction on a suitably substituted aniline (B41778) precursor. A logical starting material for this sequence is 4-isopropyl-2-nitroaniline (B181355).

The synthesis of this precursor can be achieved through the nitration of 4-isopropylaniline. However, direct nitration can lead to a mixture of isomers and oxidation of the aniline. A more controlled approach involves the protection of the amino group, for example, by trifluoroacetylation, to form 2,2,2-trifluoro-N-(4-isopropylphenyl)acetamide. Nitration of this protected intermediate, followed by deprotection, can yield 4-isopropyl-2-nitroaniline with better regioselectivity. A reported method for the deprotection of 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide involves treatment with potassium carbonate in aqueous methanol (B129727) to give 4-isopropyl-2-nitroaniline in good yield. chemicalbook.com

Once 4-isopropyl-2-nitroaniline is obtained, the synthesis proceeds through the following steps:

Diazotization: The amino group of 4-isopropyl-2-nitroaniline is converted into a diazonium salt by treatment with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0-5 °C).

Sandmeyer Reaction: The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr). This initiates a radical-nucleophilic aromatic substitution, where the diazonium group is replaced by a bromine atom, yielding 2-bromo-4-isopropyl-1-nitrobenzene (B12090490).

Reduction: The final step is the reduction of the nitro group to an amino group. This can be achieved using a variety of reducing agents, such as iron powder in acetic acid, tin(II) chloride in hydrochloric acid, or catalytic hydrogenation. This reduction step yields the final product, this compound.

This multi-step approach, while longer, offers significantly better control over the regiochemistry, leading to a higher yield of the desired 2-bromo isomer compared to direct bromination methods.

| Step | Reaction | Typical Reagents |

| 1 | Nitration of protected 4-isopropylaniline | Nitric acid, Sulfuric acid |

| 2 | Deprotection | Potassium carbonate, Methanol/Water |

| 3 | Diazotization | Sodium nitrite, Hydrochloric acid |

| 4 | Sandmeyer Reaction | Copper(I) bromide |

| 5 | Nitro Group Reduction | Iron, Acetic acid or Catalytic Hydrogenation |

Modern and Sustainable Synthesis Approaches

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. For the synthesis of this compound, several modern approaches can be envisioned that offer improvements over classical routes.

Catalytic Ortho-Halogenation: Recent advances have led to the development of catalytic systems for the direct and regioselective ortho-halogenation of anilines. For instance, copper-catalyzed methods for the ortho-halogenation of protected anilines under aerobic conditions have been reported. rsc.org These methods often exhibit excellent mono-substitution selectivity and high ortho-regiocontrol, providing a more direct route to the desired product compared to the multi-step Sandmeyer sequence. The use of a catalyst allows for milder reaction conditions and can improve the atom economy of the process.

Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. For the synthesis of haloanilines, photocatalytic methods can be applied to the reduction of halonitrobenzenes. acs.org For example, the precursor 2-bromo-4-isopropyl-1-nitrobenzene could be reduced to this compound using a photocatalyst in the presence of a hydrogen source under ambient conditions. This approach avoids the use of stoichiometric metallic reducing agents, which are common in classical methods and generate significant waste.

Enzymatic Halogenation: Biocatalysis offers a highly selective and sustainable alternative for halogenation reactions. Halogenase enzymes can introduce halogen atoms onto aromatic rings with remarkable regioselectivity under mild, aqueous conditions. manchester.ac.uknih.gov While the direct application of a halogenase for the synthesis of this compound would depend on the availability of an enzyme with the appropriate substrate specificity, this approach represents a frontier in green chemistry for the synthesis of halogenated aromatic compounds.

Catalytic Methods in Anilination Reactions

Catalytic methods are paramount in modern organic synthesis for the formation of C-N bonds to produce anilines and their derivatives. While the direct synthesis of this compound is dominated by bromination of the pre-formed aniline, the synthesis of its precursor, 4-isopropylaniline, can benefit from catalytic approaches.

One of the most significant advancements in this area is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of aryl halides or triflates with amines. Although not the primary route for a simple aniline like 4-isopropylaniline, this methodology is invaluable for the synthesis of more complex aniline derivatives.

For the industrial production of anilines, catalytic hydrogenation of the corresponding nitroarenes is a widely used method. For instance, 4-isopropylaniline can be synthesized by the reduction of 1-isopropyl-4-nitrobenzene. This reaction is typically carried out using a variety of heterogeneous catalysts, such as nickel, platinum, or palladium supported on carbon, under a hydrogen atmosphere. Gold-based catalysts have also been shown to be highly chemoselective for the hydrogenation of nitro groups, offering an advantage when other reducible functional groups are present in the molecule.

The following table summarizes some catalytic methods relevant to the synthesis of anilines.

| Catalyst System | Reaction Type | Substrate Example | Product Example | Key Features |

| Pd(dba)₂ / P(t-Bu)₃ | Buchwald-Hartwig Amination | 4-bromocumene | 4-isopropylaniline | Broad substrate scope, high functional group tolerance. |

| Ni/C, Pt/C, or Pd/C | Catalytic Hydrogenation | 1-isopropyl-4-nitrobenzene | 4-isopropylaniline | High efficiency, suitable for large-scale production. |

| Au/TiO₂ or Au/Fe₂O₃ | Chemoselective Hydrogenation | Substituted nitroarenes | Substituted anilines | High selectivity for the nitro group reduction. |

| CuI / ligand | Amination | Aryl halides | Primary anilines | Utilizes ammonia (B1221849) as the nitrogen source. |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthesis of anilines and their derivatives to minimize environmental impact. This includes the use of safer solvents, renewable feedstocks, and catalytic processes that reduce waste and energy consumption.

In the context of this compound synthesis, a greener approach to the bromination step would involve moving away from stoichiometric, bromine-based reagents towards catalytic systems that utilize bromide salts with an in-situ oxidant. For example, the use of a catalytic amount of a transition metal salt with an environmentally benign oxidant like hydrogen peroxide to generate the active brominating species can reduce the formation of hazardous byproducts.

Aqueous reaction media are also being explored as a green alternative to volatile organic solvents. The bromination of anilines has been successfully carried out in water using systems like H₂O₂-HBr.

Furthermore, the development of solvent-free reaction conditions or the use of recyclable ionic liquids as reaction media are active areas of research aimed at making the synthesis of halogenated anilines more sustainable. One patent, for example, describes the use of a recyclable ionic liquid for the bromination of anilines with CuBr₂, highlighting the potential for waste reduction. google.com

Flow Chemistry Applications for Scalable Production

Flow chemistry, or continuous flow processing, offers significant advantages for the scalable and safe production of chemical compounds, including halogenated anilines. This technology involves pumping reagents through a reactor where they mix and react in a continuous stream. The small reaction volumes at any given time enhance heat transfer and safety, particularly for highly exothermic reactions like bromination.

For the synthesis of halogenated anilines, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yields and selectivity. The rapid mixing and efficient heat dissipation can minimize the formation of over-brominated products.

Industrial Synthesis Considerations and Process Optimization

The industrial-scale synthesis of this compound requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. Process optimization is key to achieving high yields and purity while minimizing waste and operational hazards.

For the bromination of 4-isopropylaniline, key optimization parameters include:

Choice of Brominating Agent: While molecular bromine is effective, its handling on a large scale poses safety challenges. N-bromosuccinimide (NBS) is a solid and safer alternative, though it is more expensive. Industrial processes may favor the in-situ generation of the brominating agent from less hazardous precursors.

Reaction Conditions: Temperature control is critical to prevent over-bromination and side reactions. The reaction is often carried out at low temperatures. The order of addition of reagents and the reaction time are also optimized to maximize the yield of the desired mono-bromo product.

Solvent Selection and Recovery: The choice of solvent is influenced by its ability to dissolve the reactants, its inertness to the reaction conditions, and the ease of product isolation and solvent recovery. Acetic acid is a common solvent for bromination reactions.

Work-up and Purification: The work-up procedure is designed to efficiently separate the product from the reaction mixture and any byproducts. This typically involves neutralization, extraction, and crystallization or distillation.

The protection-deprotection strategy for the amino group, while adding steps to the process, is often employed in industrial synthesis to ensure high regioselectivity and purity of the final product.

Patent Literature Overview on this compound Synthesis

The patent literature provides valuable insights into the industrial methods for the synthesis of this compound and related compounds. While a single patent detailing an optimized process for this specific molecule may not be publicly disclosed, an examination of patents for the synthesis of bromoanilines reveals common strategies and innovations.

A Chinese patent (CN102993022A) describes a method for the preparation of bromoanilines using copper(II) bromide as both the oxidant and bromine source. google.com This approach is highlighted for its short synthesis steps, convenient operation, and high selectivity and yield for para-bromination. google.com The patent also mentions the use of tetrahydrofuran (B95107) as a solvent and the potential for regenerating and recycling the copper bromide when an ionic liquid is used as the solvent, which aligns with green chemistry principles. google.com

Another patent (US4752653A) focuses on the preparation of 4-bromo-2,6-dialkylanilines by brominating the corresponding 2,6-dialkylaniline hydrohalides in an inert solvent. This patent emphasizes achieving almost quantitative yield and high purity of the hydrobromide salt of the product, which can then be converted to the free aniline. While the substitution pattern is different, this patent illustrates a method for controlling regioselectivity in substituted anilines.

A European patent (EP0727412B1) details a process for the preparation of 2,6-dichloro-4-bromoanilides, which involves the bromination of an acetanilide (B955) precursor. This strategy is employed to prevent over-bromination and control the reaction conditions. The patent specifies conducting the bromination at a temperature between the freezing point of the reaction mixture and 40°C, preferably between 0°C and ambient temperature.

These patents collectively demonstrate the industrial importance of controlling regioselectivity and reaction conditions in the synthesis of halogenated anilines. The use of protective groups, specific brominating agents, and optimized solvent systems are common themes in the pursuit of efficient and scalable manufacturing processes.

Reactivity and Transformational Chemistry of 2 Bromo 4 Isopropylaniline

Electrophilic Reactions on the Aromatic Ring

The amino (-NH2) group in 2-bromo-4-isopropylaniline is a potent activating group, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions. This makes the molecule highly susceptible to electrophilic aromatic substitution reactions. byjus.com Due to this activation, an incoming electrophile will preferentially substitute at the positions ortho and para to the amino group. byjus.com

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. byjus.commasterorganicchemistry.com For instance, in the presence of bromine water, aniline (B41778) undergoes halogenation to yield 2,4,6-tribromoaniline. byjus.com The reaction with this compound would be expected to proceed similarly, with substitution occurring at the available activated positions.

Nucleophilic Substitution Reactions of the Bromine Atom

Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile, an electron-rich species. encyclopedia.pub These reactions are fundamental in modifying the structure of this compound.

Amination Reactions

Amination reactions introduce a new nitrogen-containing group into the molecule. While direct nucleophilic aromatic substitution of aryl halides is generally challenging, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide an effective method. These reactions allow for the coupling of aryl bromides with a wide range of amines. Enolizable ketones have been shown to be effective activators for palladium(II) precatalysts in the coupling of aryl bromides and aniline. nsf.gov

Thiolation Reactions

Thiolation involves the introduction of a sulfur-containing group. Similar to amination, direct reaction with thiols can be difficult. However, reactions such as the thiol-ene reaction, which involves the addition of a thiol to an alkene, demonstrate the utility of thiols in organic synthesis. wikipedia.org For aryl halides like this compound, palladium-catalyzed cross-coupling reactions with thiols or their derivatives can be employed to form aryl thioethers.

Formation of Grignard Reagents

Grignard reagents are powerful nucleophiles in organic synthesis, created by reacting an organic halide with magnesium metal. adichemistry.comwikipedia.org The formation of a Grignard reagent from this compound would involve the insertion of magnesium between the carbon and bromine bond. adichemistry.com This process is typically carried out in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions to prevent the highly reactive Grignard reagent from being destroyed by water. adichemistry.comwikipedia.org The resulting organomagnesium compound can then be used in a variety of reactions to form new carbon-carbon bonds. The reactivity of the magnesium is often enhanced by using activating agents like iodine or 1,2-dibromoethane. wikipedia.org

Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov The bromine atom in this compound makes it an excellent substrate for these transformations. atomfair.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Suzuki Coupling:

The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov This reaction is valued for its mild conditions and the low toxicity of the boron reagents. nih.gov For this compound, a Suzuki coupling would involve reacting it with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product Type |

| This compound | Arylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | Biaryl |

| This compound | Alkylboronic ester | Pd(dppf)Cl2 | Cs2CO3 | Toluene | Alkylated aniline |

Sonogashira Coupling:

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne under Sonogashira conditions would yield a substituted arylalkyne. The reaction can often be carried out under mild conditions, including at room temperature. wikipedia.org

| Reactant 1 | Reactant 2 | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product Type |

| This compound | Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF | Arylalkyne |

| This compound | Trimethylsilylacetylene | Pd(PPh3)4 | CuI | Diisopropylamine | Toluene | Silylated arylalkyne |

Copper-Mediated Cross-Coupling Reactions (e.g., Ullmann)

The carbon-bromine bond in this compound is a prime site for C-C and C-heteroatom bond formation via copper-mediated cross-coupling reactions. The classic Ullmann reaction, for instance, facilitates the coupling of aryl halides to form biaryl compounds, or the formation of aryl ethers, thioethers, and amines. organic-chemistry.org In a typical Ullmann condensation, this compound would react with another molecule of itself in the presence of excess copper at high temperatures to form a symmetric biaryl product. organic-chemistry.org

Modern advancements in Ullmann-type reactions often employ copper(I) catalysts, sometimes in conjunction with ligands, which allow for milder reaction conditions. organic-chemistry.orgorganic-chemistry.org These reactions are fundamental for constructing complex molecular architectures. For example, the reaction of this compound with various nucleophiles like phenols, thiols, or amines in the presence of a copper catalyst would lead to the formation of new C-O, C-S, or C-N bonds, respectively. organic-chemistry.org The active species is typically a copper(I) compound that undergoes oxidative addition with the aryl bromide. organic-chemistry.org

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Product |

| Ullmann Biaryl Synthesis | Second molecule of Aryl Halide | Cu powder, high temp. | Symmetrical Biaryl |

| Ullmann Ether Synthesis | Phenol / Alcohol | Cu(I) salt, Base | Aryl Ether |

| Ullmann Amine Synthesis | Amine / N-Heterocycle | Cu(I) salt, Ligand, Base | N-Aryl Amine |

| Ullmann Thioether Synthesis | Thiol | Cu(I) salt, Base | Aryl Thioether |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond copper, other transition metals, particularly palladium and nickel, are extensively used to catalyze cross-coupling reactions involving aryl bromides like this compound. thermofisher.comnih.gov These reactions are pillars of modern organic synthesis, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

Common examples include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond at the vinylic position.

Sonogashira Coupling: A palladium- and copper-cocatalyzed reaction with a terminal alkyne to create a C-C bond between the aromatic ring and the alkyne. mdpi.com

Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine to form a new C-N bond, creating a more complex aniline derivative.

Stille Coupling: Reaction with an organotin compound catalyzed by palladium to form a C-C bond.

These reactions benefit from a wide tolerance of functional groups, meaning the aniline and isopropyl groups on the starting material would likely remain intact under many standard coupling conditions. nih.govchemrxiv.org

| Named Reaction | Reactant Type | Metal Catalyst | Bond Formed |

| Suzuki | Organoboron | Palladium | C(aryl)-C |

| Heck | Alkene | Palladium | C(aryl)-C(alkenyl) |

| Sonogashira | Terminal Alkyne | Palladium/Copper | C(aryl)-C(alkynyl) |

| Buchwald-Hartwig | Amine | Palladium | C(aryl)-N |

| Negishi | Organozinc | Palladium/Nickel | C(aryl)-C |

| Stille | Organotin | Palladium | C(aryl)-C |

Reactions Involving the Isopropyl Moiety

The isopropyl group (-CH(CH₃)₂) attached to the benzene (B151609) ring has a reactive benzylic carbon atom, which is the primary site for its chemical transformations.

The benzylic C-H bond of the isopropyl group is susceptible to oxidation. Under controlled conditions using mild oxidizing agents, the isopropyl group can be oxidized to a secondary alcohol, forming 2-(2-bromo-4-aminophenyl)propan-2-ol. Stronger oxidation conditions, for instance with reagents like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄), can further oxidize the secondary alcohol to a ketone, yielding 1-(2-bromo-4-aminophenyl)ethan-1-one (after cleavage of a methyl group under harsh conditions) or more typically, direct oxidation of the benzylic C-H to the corresponding ketone if applicable, though in the case of an isopropyl group this leads to the tertiary alcohol. Benzylic and allylic alcohols are generally more readily oxidized than simple aliphatic alcohols. fiveable.me

Functional group interconversion (FGI) refers to the transformation of one functional group into another. ub.edu For the isopropyl moiety, a common FGI pathway begins with free-radical halogenation (e.g., using N-bromosuccinimide, NBS) at the benzylic position. This would replace the benzylic hydrogen with a bromine atom, creating a tertiary benzylic bromide. This new halide is a versatile intermediate that can undergo nucleophilic substitution reactions (both SN1 and SN2 pathways are possible) to introduce a variety of other functional groups, such as hydroxyls, alkoxides, or cyanides. fiveable.me

Reactions of the Aniline Group

The amino group (-NH₂) of the aniline moiety is nucleophilic and basic, making it a key site for a range of chemical reactions.

The nitrogen atom of the aniline group readily reacts with acylating agents to form amides. A prominent example is the reaction of this compound with acetic anhydride (B1165640) or acetyl chloride. In this reaction, the nitrogen's lone pair of electrons attacks the electrophilic carbonyl carbon of the acylating agent. A subsequent loss of a proton (or a leaving group like chloride) results in the formation of the stable amide product, N-(2-bromo-4-isopropylphenyl)acetamide. nih.gov This reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The formation of the acetamide (B32628) is a common strategy to protect the amino group during other synthetic steps or to modify the electronic properties of the aromatic ring.

| Reactant 1 | Reactant 2 (Acylating Agent) | Product | Product CAS Number |

| This compound | Acetic Anhydride / Acetyl Chloride | N-(2-Bromo-4-isopropylphenyl)acetamide | 68748-07-2 nih.gov |

Diazotization and Subsequent Transformations

The primary aromatic amine functionality of this compound is a versatile handle for a variety of chemical transformations, most notably initiated by diazotization. This process involves treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This reaction converts the amino group into a diazonium salt, specifically 2-bromo-4-isopropylbenzenediazonium chloride.

The resulting diazonium salt is a valuable intermediate due to the excellent leaving group ability of dinitrogen gas (N₂). This allows for the facile substitution of the diazonium group with a wide range of nucleophiles, enabling the synthesis of compounds that are often difficult to prepare by direct electrophilic aromatic substitution.

Sandmeyer Reaction

A prominent class of reactions involving diazonium salts is the Sandmeyer reaction, which utilizes copper(I) salts as catalysts or reagents to introduce various substituents onto the aromatic ring. wikipedia.orglscollege.ac.in This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orglscollege.ac.in For 2-bromo-4-isopropylbenzenediazonium salts, these transformations would yield polysubstituted benzene derivatives.

Common Sandmeyer reactions include:

Chlorination: Using copper(I) chloride (CuCl) in hydrochloric acid replaces the diazonium group with a chlorine atom, yielding 1-bromo-2-chloro-4-isopropylbenzene.

Bromination: Treatment with copper(I) bromide (CuBr) in hydrobromic acid results in the formation of 1,2-dibromo-4-isopropylbenzene. nih.gov

Cyanation: The reaction with copper(I) cyanide (CuCN) introduces a nitrile group, producing 2-bromo-4-isopropylbenzonitrile. This nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The following table summarizes these key transformations.

| Transformation | Reagent | Product |

| Diazotization | NaNO₂, HCl (0-5 °C) | 2-bromo-4-isopropylbenzenediazonium chloride |

| Chlorination (Sandmeyer) | CuCl / HCl | 1-bromo-2-chloro-4-isopropylbenzene |

| Bromination (Sandmeyer) | CuBr / HBr | 1,2-dibromo-4-isopropylbenzene |

| Cyanation (Sandmeyer) | CuCN / KCN | 2-bromo-4-isopropylbenzonitrile |

This table presents theoretical products based on established Sandmeyer reaction mechanisms.

Azo Coupling

In addition to substitution reactions, diazonium salts can act as electrophiles in electrophilic aromatic substitution reactions with activated aromatic compounds, such as phenols and anilines. This process, known as azo coupling, forms azo compounds (Ar-N=N-Ar'), which are often intensely colored and are widely used as dyes. nih.govresearchgate.net The reaction of 2-bromo-4-isopropylbenzenediazonium salt with a coupling partner like Naphthalen-2-ol in a basic solution would yield a substituted azo dye. cuhk.edu.hk The rate of coupling is dependent on the pH of the medium and the nature of the coupling partner. cuhk.edu.hk

Condensation Reactions

The nucleophilic nature of the amino group in this compound allows it to participate in condensation reactions with carbonyl compounds. These reactions typically involve the formation of a new carbon-nitrogen bond with the elimination of a water molecule. derpharmachemica.comijacskros.com

Formation of Schiff Bases

The most common condensation reaction is the formation of an imine, or Schiff base, through reaction with an aldehyde or a ketone. jetir.org This reaction is typically catalyzed by a small amount of acid. The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting intermediate, a carbinolamine, then undergoes dehydration to form the stable C=N double bond of the Schiff base. ijacskros.com

For example, the condensation of this compound with a substituted benzaldehyde (B42025) would produce an N-benzylidene-2-bromo-4-isopropylaniline derivative. These reactions are often carried out by refluxing the reactants in a solvent like ethanol. ijacskros.com

Synthesis of Heterocyclic Compounds

This compound also serves as a building block in the synthesis of N-heterocycles through more complex condensation sequences. It has been reported as a precursor in the preparation of 4-substituted-2-anilinopyrimidine derivatives. chemicalbook.com These syntheses often involve a multi-step process or a one-pot reaction with a molecule containing two electrophilic sites, leading to both condensation and subsequent cyclization to form the heterocyclic ring structure. Such pyrimidine (B1678525) derivatives are of interest in medicinal chemistry. chemicalbook.com

The following table provides examples of condensation reactions involving an aniline substrate.

| Reactant 1 | Reactant 2 (Example) | Product Type |

| This compound | Benzaldehyde | Schiff Base (Imine) |

| This compound | Acetone | Schiff Base (Imine) |

| This compound | 1,3-Dicarbonyl Compound | Intermediate for Heterocycle Synthesis |

This table illustrates representative condensation reactions based on the general reactivity of primary aromatic amines.

Spectroscopic and Advanced Characterization Methodologies

Mass Spectrometry for Structural Elucidation (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of 2-Bromo-4-isopropylaniline. The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions that provide crucial information about its structure. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2), corresponding to the 79Br and 81Br isotopes.

The fragmentation pattern of this compound is expected to involve the loss of various fragments from the molecular ion. A common fragmentation pathway for isopropyl-substituted aromatic compounds is the loss of a methyl group (CH₃) to form a stable benzylic cation. The fragmentation of 2-bromo-4-isopropylphenol, a related compound, is dominated by the loss of a methyl radical. Another likely fragmentation involves the cleavage of the C-Br bond, leading to a fragment corresponding to the 4-isopropylaniline (B126951) cation. The NIST WebBook provides mass spectral data for this compound, which can be used for its identification.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Fragment | Significance |

|---|---|---|

| 213/215 | [C₉H₁₂BrN]⁺ | Molecular ion (M⁺) |

| 198/200 | [C₈H₉BrN]⁺ | Loss of a methyl group (-CH₃) |

| 134 | [C₉H₁₂N]⁺ | Loss of a bromine atom (-Br) |

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. The NIST WebBook indicates the availability of an IR spectrum for this compound. nist.gov

The primary amine (-NH₂) group will show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isopropyl group will be observed just below 3000 cm⁻¹. The C-N stretching vibration of the aromatic amine is typically found in the 1250-1360 cm⁻¹ region. The presence of the bromine atom is indicated by a C-Br stretching vibration in the fingerprint region, typically between 500 and 700 cm⁻¹.

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3300-3500 | N-H (Amine) | Stretching |

| 3000-3100 | Aromatic C-H | Stretching |

| 2850-2970 | Aliphatic C-H | Stretching |

| 1600-1650 | N-H (Amine) | Bending |

| 1450-1600 | Aromatic C=C | Stretching |

| 1250-1360 | C-N (Aromatic Amine) | Stretching |

| 500-700 | C-Br | Stretching |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

In the ¹H NMR spectrum, the protons of the isopropyl group will appear as a doublet for the six methyl protons and a septet for the single methine proton, due to spin-spin coupling. The aromatic protons will appear as distinct signals in the aromatic region of the spectrum, with their chemical shifts and splitting patterns determined by their positions relative to the bromo and amino substituents. The protons of the amine group will typically appear as a broad singlet.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group and the electron-withdrawing bromo group. The carbons of the isopropyl group will appear in the aliphatic region of the spectrum.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH(CH₃)₂ | ~2.8 | Septet |

| -CH(CH₃)₂ | ~1.2 | Doublet |

| Aromatic-H | 6.5-7.5 | Multiplet |

| -NH₂ | ~3.5 (broad) | Singlet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -C(CH₃)₂ | ~33 |

| -C(CH₃)₂ | ~24 |

| Aromatic C-Br | ~110 |

| Aromatic C-NH₂ | ~145 |

| Other Aromatic C | 115-135 |

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The presence of the aniline (B41778) chromophore, which consists of a benzene (B151609) ring substituted with an amino group, will result in characteristic absorption bands in the UV region. The electronic spectrum of anilines typically shows a strong primary band (E-band) around 200-230 nm and a secondary band (B-band) around 270-290 nm, which arises from π → π* transitions. The presence of the bromo and isopropyl substituents will cause a bathochromic shift (shift to longer wavelengths) of these absorption bands.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, with the molecular formula C₉H₁₂BrN, the theoretical elemental composition can be calculated. Experimental determination of the percentages of carbon, hydrogen, bromine, and nitrogen would serve to confirm the compound's empirical and molecular formula.

Table 5: Theoretical Elemental Composition of this compound (C₉H₁₂BrN)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 9 | 108.09 | 50.49% |

| Hydrogen (H) | 1.01 | 12 | 12.12 | 5.66% |

| Bromine (Br) | 79.90 | 1 | 79.90 | 37.31% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 6.54% |

| Total | 214.12 | 100.00% |

Theoretical and Computational Studies on 2 Bromo 4 Isopropylaniline

Electronic Structure and Reactivity Predictions

The electronic structure of an aromatic compound like 2-bromo-4-isopropylaniline is fundamentally governed by the interplay of the electronic effects of its substituents: the amino (-NH₂), bromo (-Br), and isopropyl (-C₃H₇) groups attached to the benzene (B151609) ring. The amino group is a strong activating group, donating electron density to the ring through resonance, while the isopropyl group is a weak activating group through induction. Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, although it donates electron density weakly through resonance.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized geometry, electronic properties, and vibrational frequencies.

DFT calculations would predict the bond lengths, bond angles, and dihedral angles of the molecule's ground state. The presence of the bulky isopropyl and bromo groups adjacent to the amino group would likely induce some steric strain, potentially leading to a slight pyramidalization of the amino group and minor distortions in the planarity of the benzene ring. A comparative DFT study on halosubstituted anilines has shown that the number and position of halogen substituents significantly influence the inversion barrier and the planarity of the amino group. researchgate.net

Key electronic properties that can be calculated using DFT include the dipole moment, molecular electrostatic potential (MEP), and atomic charges. The MEP map would visualize the electron density distribution, highlighting the electron-rich region around the amino group, which is the primary site for electrophilic attack, and the relatively electron-deficient areas.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length | ~1.40 Å |

| C-Br Bond Length | ~1.90 Å |

| C-C (Aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-N-H Bond Angle | ~112° |

Note: These values are illustrative and based on typical DFT results for substituted anilines.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.comyoutube.com

For this compound, the HOMO is expected to be primarily localized on the aniline (B41778) ring and the nitrogen atom of the amino group, reflecting its nucleophilic character. The electron-donating amino and isopropyl groups will raise the energy of the HOMO, making the molecule more reactive towards electrophiles compared to unsubstituted aniline. The LUMO, conversely, would be distributed over the aromatic ring, with significant contributions from the carbon atoms ortho and para to the electron-donating groups. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Predicted FMO Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -5.5 eV |

| LUMO | ~ -0.8 eV |

Note: These values are illustrative and based on typical DFT calculations for similar molecules.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides invaluable insights into reaction mechanisms by allowing for the calculation of transition state structures and activation energies.

While the amino group makes the aromatic ring susceptible to electrophilic attack, the molecule itself can act as a nucleophile. The primary site of nucleophilic character is the lone pair of electrons on the nitrogen atom of the amino group. rsc.orgresearchgate.net Reactions with electrophiles, such as acylation or alkylation, would proceed via the nucleophilic attack of the amino group on the electrophilic center.

Computational studies can model the reaction pathway, identify the transition state, and calculate the activation energy for such reactions. The reaction mechanism for the formation of acylhydrazones, for instance, has been studied, demonstrating the catalytic role of aniline derivatives. rsc.org

The substituents on the aniline ring significantly influence the kinetics and thermodynamics of its reactions. The activating amino and isopropyl groups increase the rate of electrophilic aromatic substitution, while the deactivating bromo group decreases it. The position of these substituents also directs the regioselectivity of such reactions. The amino group is a strong ortho-, para-director, meaning that electrophilic attack is most likely to occur at the positions ortho and para to it. In this compound, the para position is blocked by the isopropyl group, and one ortho position is blocked by the bromine atom, directing electrophilic substitution to the remaining ortho position.

DFT calculations can be used to model the intermediates and transition states for electrophilic attack at different positions on the ring. By comparing the energies of these structures, the preferred reaction pathway and the regioselectivity can be predicted. Studies on substituted anilines have shown that electron-withdrawing groups can modify the parameters related to N-acetylation, a common reaction for anilines. tandfonline.com

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or in biological systems. MD simulations model the movement of atoms over time, offering a view of conformational changes and intermolecular interactions. rsc.org

For a molecule like this compound, MD simulations could be used to study its solvation in various solvents, predicting properties like its diffusion coefficient and radial distribution functions. In a biological context, if this molecule were to interact with a protein, MD simulations could be employed to model the binding process, identify key intermolecular interactions (such as hydrogen bonds or halogen bonds), and estimate the binding free energy. Recent advancements in MD simulations include protocols to accurately model halogen bonding, which would be relevant for the bromine atom in this compound. nih.gov

QSAR Studies for Derivatives

A comprehensive review of available scientific literature indicates a lack of specific Quantitative Structure-Activity Relationship (QSAR) studies conducted on derivatives of this compound. QSAR models are computational and statistical tools used to correlate the chemical structure of compounds with their biological activity or other properties. nih.gov These studies are instrumental in drug discovery and toxicology for predicting the efficacy and potential risks of new chemical entities, thereby streamlining research and development efforts by reducing costs and the necessity for extensive animal testing. nih.govnih.gov

While the principles of QSAR are well-established and have been applied to a wide array of chemical classes—such as purine (B94841) derivatives, researchgate.net quinolines, researchgate.net and diarylaniline analogues chemmethod.com—no dedicated research focusing on building such models for derivatives of this compound has been published. The development of a QSAR model requires a dataset of structurally related compounds with experimentally measured biological activities. nih.gov From this data, molecular descriptors are calculated to quantify various aspects of the chemical structure, and a mathematical model is then developed to link these descriptors to the observed activity.

The absence of such studies for this compound derivatives means that currently, there are no established models to predict the biological activities of new analogues within this specific chemical series. Consequently, no data tables or detailed research findings on this topic can be presented. Future research may explore this area to elucidate the structural requirements for activity among derivatives of this compound.

Applications of 2 Bromo 4 Isopropylaniline in Diverse Chemical Fields

Role as an Intermediate in Pharmaceutical Synthesis

2-Bromo-4-isopropylaniline is a key starting material in the creation of advanced pharmaceutical compounds. Its primary utility lies in its function as a precursor for molecules with specific therapeutic actions, including those targeting the endocrine system and other complex biological pathways.

A significant application of this compound is in the synthesis of non-peptide Corticotropin Releasing Factor (CRF) receptor antagonists. chemicalbook.com CRF is a neuropeptide hormone that plays a central role in the body's response to stress. nih.gov Antagonists of the CRF₁ receptor are being investigated for their potential in treating a range of stress-related disorders, including anxiety and depression. nih.govresearchgate.net this compound is specifically utilized in the preparation of heterocyclic systems that form the core of these antagonist molecules. chemicalbook.com

The chemical structure of this compound makes it an ideal precursor for constructing complex heterocyclic systems, which are foundational scaffolds in many medicinal compounds. It is involved in the preparation of 4-(5-aryl-1, 2, 3, 6-tetrahydropyridino) pyrimidine (B1678525) derivatives and 4-substituted-2-anilinopyrimidine derivatives. chemicalbook.com These pyrimidine-based structures are crucial components of the aforementioned CRF antagonists and other biologically active molecules. chemicalbook.comuni.lu The synthesis pathways leverage the aniline (B41778) group for nucleophilic substitution reactions to build these intricate molecular architectures.

Table 1: Key Pharmaceutical Intermediates and Products from this compound

| Starting Material | Intermediate/Product Class | Specific Derivatives | Therapeutic Target |

| This compound | Heterocyclic Systems | 4-(5-aryl-1,2,3,6-tetrahydropyridino) pyrimidine derivatives | Corticotropin Releasing Factor (CRF) Receptor |

| This compound | Heterocyclic Systems | 4-substituted-2-anilinopyrimidine derivatives | Corticotropin Releasing Factor (CRF) Receptor |

While the substituted aniline motif is common in various drug candidates, extensive searches did not yield specific examples of this compound being directly used as a building block for the synthesis of compounds with demonstrated anti-fibrotic or neuroprotective activities. Research in these areas often involves different structural classes of compounds.

Applications in Agrochemical Development

The utility of halogenated aromatic compounds extends into the field of agrochemicals, where they often serve as intermediates for active ingredients in crop protection products.

The structural framework of this compound is relevant to the agrochemical industry. While direct application of this specific aniline in a commercial pesticide was not identified, a closely related compound, 2-bromo-4-chloro-1-isopropylbenzene, is a synthesized intermediate for pesticide production. This indicates that the bromo-isopropylphenyl moiety is a viable scaffold for developing molecules with pesticidal activity, suggesting a potential role for this compound or its derivatives as intermediates in the synthesis of new agrochemical agents.

Advanced Materials Science Applications (if applicable to derivatives)

Based on available research, there is no significant information to suggest that derivatives of this compound are currently utilized in the field of advanced materials science. The primary applications of this compound are concentrated in the life sciences, particularly as a synthetic intermediate.

Derivatization for Biological Probes and Chemical Tools

The strategic modification of this compound allows for its incorporation into complex heterocyclic systems, leading to the development of potent and selective modulators of biological targets. A significant application of this compound is in the synthesis of corticotropin-releasing factor (CRF) receptor antagonists, which serve as valuable chemical tools for studying stress-related physiological and pathological processes. These derivatives, particularly those based on thiazolo[4,5-d]pyrimidine (B1250722) and anilinopyrimidine scaffolds, have demonstrated high affinity for CRF receptors, enabling the investigation of the CRF system's role in various neurological disorders.

The derivatization of this compound is a critical step in creating these specialized molecules. One key synthetic route involves the conversion of this compound into 2-bromo-4-isopropylphenylisothiocyanate. This isothiocyanate intermediate then serves as a crucial building block for constructing the thiazolo[4,5-d]pyrimidine core. Research has shown that the presence of the 2-bromo-4-isopropylphenyl group at position 3 of the thiazolo[4,5-d]pyrimidine ring system contributes to optimal binding affinity for the CRF1 receptor nih.gov.

In one documented synthesis, 2-bromo-4-isopropylphenylisothiocyanate is reacted with other precursors to yield a series of substituted thiazolo[4,5-d]pyrimidines. These compounds have been evaluated for their ability to modulate CRF1 receptor activity. For instance, specific derivatives have been shown to act as potent antagonists, blocking the action of CRF and thereby serving as chemical tools to probe the function of this receptor in cellular and animal models nih.govmdpi.com.

One notable example is the thiazolo[4,5-d]pyrimidine analog, designated as M43, which incorporates a 2-bromo-4-isopropylphenyl group. This compound has been identified as a potent CRF1 receptor antagonist mdpi.com. Such molecules are instrumental in preclinical research to explore the therapeutic potential of CRF1 receptor blockade for conditions like anxiety, depression, and congenital adrenal hyperplasia mdpi.commdpi.com. The high affinity and selectivity of these derivatives make them suitable for use as probes in receptor binding assays and for studying the structural requirements of the CRF1 receptor's ligand-binding pocket.

The anilinopyrimidine scaffold represents another class of biologically active molecules where derivatives of this compound can be utilized. While the broader class of anilinopyrimidines has been explored for various therapeutic targets, the specific incorporation of the 2-bromo-4-isopropylanilino moiety is aimed at achieving desired potency and selectivity for targets such as the CRF receptors benthamdirect.com.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Pathways with Enhanced Sustainability

The pursuit of green chemistry principles is a paramount trend in chemical synthesis, aiming to reduce environmental impact and improve efficiency. Future research concerning 2-Bromo-4-isopropylaniline is expected to focus on developing synthetic routes that are more sustainable than traditional methods, which may involve hazardous reagents and generate significant waste.

Key areas of development include:

Greener Bromination: Conventional aromatic bromination often uses elemental bromine, which is hazardous. Research is moving towards alternative, safer brominating agents and catalytic systems that improve regioselectivity and reduce waste.

Alternative Solvents: Many organic reactions rely on volatile and often toxic solvents. A shift towards greener solvents, such as water, ethanol, or even solvent-free reaction conditions, is a significant goal. mdpi.com For instance, the synthesis of related compounds like 4-bromoacetanilide has been explored using an ethanolic–aqueous medium, which is a greener alternative to traditional solvents. researchgate.net

Biocatalysis: The use of enzymes in synthesis offers high selectivity and mild reaction conditions. The chemoenzymatic synthesis of anilines using immobilized nitroreductases represents a promising sustainable alternative to traditional chemical reductions that often rely on heavy metal catalysts. acs.org Future work could explore enzymatic pathways for the synthesis or modification of this compound.

Exploration of New Catalytic Transformations

The functional groups of this compound—an amine and a bromine atom on an aromatic ring—make it an ideal substrate for a variety of catalytic cross-coupling reactions. These reactions are powerful tools for constructing complex molecules by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Future explorations in this area are likely to involve:

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. For example, 2-Bromo-4-methylaniline, a structurally similar compound, participates in palladium-catalyzed amination to form new C-N bonds. sigmaaldrich.com Similar applications of Buchwald-Hartwig amination or Suzuki coupling using this compound could yield a diverse range of complex derivatives. The Suzuki reaction has been successfully used to create arylated analogs of other bromo-aniline derivatives. mdpi.com

Copper-Catalyzed Coupling: Copper-based catalysts offer a more economical alternative to palladium for certain coupling reactions, such as Ullmann-type reactions, to form C-N, carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds.

Novel Catalyst Development: Research into developing new, more efficient, and reusable catalysts is ongoing. This includes exploring catalysts based on other transition metals or developing heterogeneous catalysts that can be easily separated from the reaction mixture, simplifying purification and reducing metal contamination in the final products.

Discovery of Undiscovered Bioactive Derivatives and Their Mechanisms of Action

This compound is a known intermediate in the synthesis of molecules that act as corticotropin-releasing factor (CRF) antagonists, which have potential applications in treating stress-related disorders. chemicalbook.comchemicalbook.com This established biological relevance provides a strong foundation for future research aimed at discovering new bioactive derivatives.

Emerging research trends in this domain include:

Scaffold for New Therapeutics: The substituted aniline (B41778) core of this compound can be systematically modified to create libraries of new compounds. These derivatives can be screened for a wide range of biological activities, including as enzyme inhibitors, antimicrobial agents, or anticancer agents. mdpi.commdpi.comresearchgate.net For example, derivatives of 2-(cyclohexylamino)thiazol-4(5H)-one have shown potent inhibitory activity against the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders and cancers. mdpi.com

Structure-Activity Relationship (SAR) Studies: Once a new bioactive derivative is identified, detailed SAR studies will be crucial. By synthesizing and testing a series of related compounds, researchers can determine which parts of the molecule are essential for its biological activity. This knowledge guides the design of more potent and selective drug candidates.

Mechanism of Action Elucidation: A critical aspect of drug discovery is understanding how a molecule exerts its effect at the cellular and molecular levels. Future work will involve in-depth biological assays to determine the specific proteins, enzymes, or receptors with which new derivatives of this compound interact, thereby clarifying their mechanism of action.

| Potential Derivative Class | Therapeutic Target/Application | Relevant Research Context |

| Pyrimidine (B1678525) Derivatives | Corticotropin Releasing Factor (CRF) Antagonists | Known application for stress-related disorders. chemicalbook.comchemicalbook.com |

| Thiazolone Derivatives | 11β-HSD1 Enzyme Inhibitors | Potential for treating metabolic disorders and cancer. mdpi.com |

| Pyrazine Carboxamides | Antibacterial Agents | Potential against drug-resistant bacteria. mdpi.com |

| Thieno[3,2-d]pyrimidine Derivatives | Cytotoxic Agents | Potential for anticancer activity. researchgate.net |

Integration with Machine Learning and AI in Synthetic Route Design

For a molecule like this compound, the integration of AI could lead to:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can deconstruct the target molecule into simpler, commercially available precursors. nih.govmit.edu By using algorithms like Monte Carlo Tree Search combined with deep neural networks, these tools can suggest multiple synthetic routes, ranking them based on feasibility, cost, and yield. nih.govnih.gov

Optimization of Reaction Conditions: Machine learning models can predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield and minimize byproducts, reducing the need for extensive trial-and-error experimentation.

Discovery of Novel Pathways: AI is capable of identifying non-intuitive synthetic routes that might be overlooked by chemists. pharmafeatures.com This could lead to the discovery of more efficient and sustainable methods for producing this compound and its derivatives.

| AI/ML Application | Function in Synthetic Design | Potential Impact |

| Retrosynthesis Planning | Proposes synthetic pathways by deconstructing the target molecule. chemcopilot.comnih.gov | Accelerates route design and identifies novel synthesis strategies. |

| Reaction Prediction | Predicts the most likely products from a given set of reactants and conditions. | Improves the accuracy of planning and reduces failed experiments. |

| Condition Optimization | Suggests optimal solvents, catalysts, and temperatures for a reaction. | Increases reaction yields and reduces resource consumption. |

| Building Block Identification | Identifies commercially available starting materials to shorten synthetic routes. | Reduces the number of synthesis steps by 20% to 70%. chemical.ai |

Environmental Impact Mitigation Strategies in Production and Use

The production and use of any chemical, particularly halogenated aromatic compounds, necessitates a thorough evaluation of its environmental footprint and the development of strategies to mitigate potential harm.

Future research in this area will likely focus on:

Wastewater Treatment: Industrial effluents from the production of anilines and their derivatives can be toxic to aquatic life. nih.gov Advanced Oxidation Processes (AOPs) have emerged as highly effective methods for degrading these compounds in wastewater. researchgate.net Technologies such as Fenton and photo-Fenton oxidation use powerful hydroxyl radicals to break down persistent organic pollutants. nih.gov

Biodegradation: Exploring microbial strains or enzymatic processes that can degrade this compound and related compounds is a promising green remediation strategy. This involves identifying bacteria or fungi capable of metabolizing these chemicals into less harmful substances.

Lifecycle Assessment: A comprehensive lifecycle assessment of this compound will be important. This includes evaluating the environmental impact of its synthesis, use, and disposal. Brominated compounds, in particular, can be persistent and bioaccumulative, making the management of waste streams a critical concern. Research into recycling or "end-of-life" degradation strategies will be essential for long-term sustainability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining high-purity 2-Bromo-4-isopropylaniline in academic research?

- Methodological Answer : A common approach involves bromination of 4-isopropylaniline using N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 0–5°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials and byproducts. Purity validation should employ 1H/13C NMR for structural confirmation and GC-MS to assess chemical homogeneity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies substituent positions (e.g., bromine at C2, isopropyl at C4) and confirms aromatic proton environments .

- FT-IR : Detects NH₂ stretching (~3400 cm⁻¹) and C-Br vibrations (~550–600 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Provides molecular ion ([M]⁺) and fragmentation patterns to corroborate the structure.

Q. How should researchers handle solubility challenges for this compound in reaction design?

- Methodological Answer : The compound exhibits limited solubility in polar solvents. Optimal dissolution is achieved in chloroform or DMSO , which are suitable for reactions requiring mild conditions. For reactions needing higher polarity, pre-dissolution in DMSO followed by dilution in a co-solvent (e.g., THF) is recommended .

Advanced Research Questions

Q. How can computational methods like DFT resolve electronic structure ambiguities in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) model substituent effects on electronic properties. Key analyses include:

- HOMO-LUMO gaps : To predict reactivity and charge transfer behavior.

- Electrostatic potential maps : Visualize electron-rich/depleted regions influenced by bromine and isopropyl groups .

- Vibrational frequency simulations : Cross-validate experimental IR data to confirm assignments .

Q. What strategies optimize crystal structure determination of this compound derivatives using SHELXL?

- Methodological Answer :

- Data Collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .

- Refinement in SHELXL : Apply multi-scan absorption corrections (e.g., SADABS) and refine anisotropic displacement parameters. Target R1 < 0.05 and wR2 < 0.15 for high precision.

- Validation : Analyze residual density maps to confirm absence of disorder or solvent effects .

Q. How can researchers reconcile discrepancies between experimental and computational spectroscopic data?

- Methodological Answer :

- Cross-validation : Compare experimental NMR/IR with DFT-simulated spectra. Adjust computational parameters (e.g., solvent model, basis set) to improve alignment.

- X-ray crystallography : Resolve structural ambiguities (e.g., bond lengths, angles) that may affect spectral predictions .

- Dynamic NMR : Investigate temperature-dependent conformational changes causing signal splitting .

Key Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.